molecular formula C9H14Cl2N2O2 B2432044 3-[(2-aminoethyl)amino]benzoicaciddihydrochloride CAS No. 2377036-19-4

3-[(2-aminoethyl)amino]benzoicaciddihydrochloride

Cat. No.: B2432044
CAS No.: 2377036-19-4
M. Wt: 253.12
InChI Key: IFCDKYBYOFLTLJ-UHFFFAOYSA-N
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Description

3-[(2-aminoethyl)amino]benzoicaciddihydrochloride is a chemical compound with the molecular formula C9H12N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its versatility and is often utilized in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-aminoethyl)amino]benzoicaciddihydrochloride typically involves the reaction of 3-nitrobenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through a series of steps including reduction, substitution, and acidification to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality. The use of advanced analytical techniques ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-aminoethyl)amino]benzoicaciddihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include various amine derivatives, substituted benzoic acids, and other complex organic molecules. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

3-[(2-aminoethyl)amino]benzoicaciddihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-aminoethyl)amino]benzoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethylamino)benzoic acid
  • 2-(2-Aminoethylamino)benzoic acid
  • 4-(2-Aminoethylamino)benzoic acid

Uniqueness

3-[(2-aminoethyl)amino]benzoicaciddihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2-aminoethylamino)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-4-5-11-8-3-1-2-7(6-8)9(12)13;;/h1-3,6,11H,4-5,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCDKYBYOFLTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCN)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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